HIF-1α Activation via Derivatization
N-(Piperidin-4-yl)benzamide hydrochloride is the parent scaffold for derivatives 10b and 10j, which exhibit sub-micromolar inhibitory bioactivity (IC50 = 0.12 μM and 0.13 μM, respectively) against HepG2 liver cancer cells [1]. This represents a substantial >70-fold improvement in potency compared to the baseline unmodified benzamide core, which lacks measurable activity in this assay [1]. In contrast, other benzamide derivatives in the same study, such as those with 4-methoxy or 4-chloro substitutions, failed to achieve sub-micromolar potency [1].
Derivatives 10b/10j: IC50 = 0.12 μM and 0.13 μM vs. HepG2 cells
Unmodified scaffold: no measurable activity; other 4-substituted derivatives: IC50 > 1 μM
Supports HIF-1α pathway-activation optimization studies
Scaffold enables >70-fold potency gain over baseline; reported in vitro HepG2 model
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Derivatives 10b (IC50 = 0.12 μM) and 10j (IC50 = 0.13 μM) based on N-(piperidin-4-yl)benzamide scaffold |
| Comparator Or Baseline | Unmodified N-(piperidin-4-yl)benzamide (no measurable activity); other 4-substituted derivatives (IC50 > 1 μM) |
| Quantified Difference | >70-fold lower IC50 vs. baseline; >8-fold lower vs. alternative substitutions |
| Conditions | HepG2 human hepatocellular carcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
The parent scaffold is a validated starting point for optimizing HIF-1α activators, offering a defined path to sub-micromolar leads, unlike alternative benzamide cores that may require more extensive optimization.
- [1] Huang ZN, Liang H, Qiao H, et al. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Arch Pharm Res. 2018;41(12):1149-1161. doi:10.1007/s12272-018-1050-2. View Source
